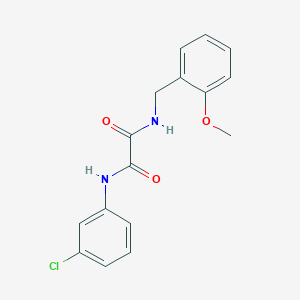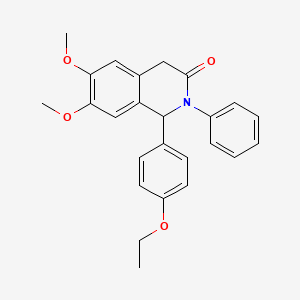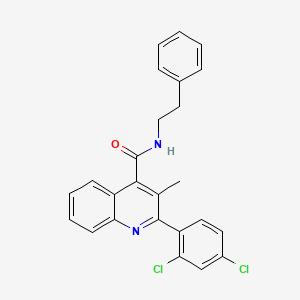
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide, also known as ML239, is a chemical compound that has been studied for its potential use in treating various diseases. This compound was first synthesized in 2010 and has since been the subject of extensive research.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in disease processes. For example, in cancer research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. In Alzheimer's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to inhibit the activity of beta-secretase, which is an enzyme that is involved in the production of beta-amyloid plaques. In Parkinson's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism that protects against oxidative stress.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to have a number of biochemical and physiological effects in various disease models. For example, in cancer research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to reduce the accumulation of beta-amyloid plaques, improve cognitive function, and reduce inflammation. In Parkinson's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to protect dopamine neurons from oxidative stress, improve motor function, and reduce inflammation.
实验室实验的优点和局限性
One of the main advantages of N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide for lab experiments is its high potency and selectivity. This allows researchers to study the compound's effects on specific enzymes and proteins with minimal interference from other cellular processes. However, one of the main limitations of N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide. One area of interest is the development of more effective synthesis methods that can increase the yield and purity of the compound. Another area of interest is the identification of additional disease targets for N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide, as well as the development of more potent and selective analogs of the compound. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide in humans.
合成方法
The synthesis of N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide involves a multi-step process that begins with the reaction of 3-chloroaniline with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with ethanediamine to form the final product, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to protect dopamine neurons from oxidative stress, which is a major contributor to the disease.
属性
IUPAC Name |
N'-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-3-2-5-11(14)10-18-15(20)16(21)19-13-7-4-6-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNYTZBEHNIRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5216072.png)
![2-[(2-bromobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5216078.png)
![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)
![4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5216108.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)

![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide](/img/structure/B5216156.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)